Absence of Published Bioactivity Data: Direct Procurement Risk Comparison vs. Class-Leading Pyrazolyl-Ureas
A systematic search of PubChem, ChEMBL, and the primary literature reveals zero reported IC50, Ki, Kd, EC50, or any target-engagement values for 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CID 121020117) as of April 2026 [1]. In contrast, structurally analogous pyrazolyl-ureas (e.g., compounds described in Molecules 2020 review, pyrazolyl-urea kinase inhibitor patent US 9,701,670) have reported p38α MAP kinase IC50 values in the nanomolar range and capsid assembly inhibition EC50 values in the low micromolar range [2][3]. The absence of any quantitative bioactivity data for the target compound is the most critical differentiator, rendering it unsuitable for hypothesis-driven target engagement studies without prior in-house characterization.
| Evidence Dimension | Published bioactivity data availability |
|---|---|
| Target Compound Data | 0 reported bioactivity data points across all public repositories (PubChem, ChEMBL, BindingDB) |
| Comparator Or Baseline | Class-level pyrazolyl-ureas: p38α MAPK IC50 = 1–100 nM range; capsid assembly EC50 = 0.1–10 µM range (representative values from patent and review literature) |
| Quantified Difference | Not calculable – complete absence of target-compound data precludes quantitative comparison |
| Conditions | Comprehensive bioactivity database mining (PubChem CID 121020117, ChEMBL, BindingDB, PubMed) |
Why This Matters
Procurement decisions must account for the complete lack of potency or selectivity data, meaning this compound requires full de novo biological profiling before use in any target-specific application.
- [1] PubChem BioAssay, ChEMBL, and BindingDB database searches for CID 121020117 – no active bioassay results retrieved. National Center for Biotechnology Information / EMBL-EBI, accessed 2026-04-28. View Source
- [2] Tuccinardi T, et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. 2020;25(15):3457. doi:10.3390/molecules25153457. View Source
- [3] US 9,701,670 B2 – Pyrazolyl-ureas as kinase inhibitors. RespiVert Ltd., issued 2017-07-11. View Source
